7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Brand Name: Vulcanchem
CAS No.: 1019442-90-0
VCID: VC3346509
InChI: InChI=1S/C10H9NO2S/c14-7-11-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2
SMILES: C1COC2=C(C=C(C=C2)N=C=S)OC1
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol

7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine

CAS No.: 1019442-90-0

Cat. No.: VC3346509

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine - 1019442-90-0

Specification

CAS No. 1019442-90-0
Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
IUPAC Name 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine
Standard InChI InChI=1S/C10H9NO2S/c14-7-11-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2
Standard InChI Key ANICTJCZERDZGN-UHFFFAOYSA-N
SMILES C1COC2=C(C=C(C=C2)N=C=S)OC1
Canonical SMILES C1COC2=C(C=C(C=C2)N=C=S)OC1

Introduction

7-Isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound that belongs to the benzodioxepine class, which is known for its diverse pharmacological activities. This compound is particularly interesting due to its isothiocyanate functional group, which is known for its reactivity and potential biological applications.

Synthesis Methods

  • General Approach: The synthesis often starts with a benzodioxepine derivative that can be modified to introduce the isothiocyanate group. This may involve the use of thiophosgene or other reagents that can convert an amino group into an isothiocyanate group.

  • Reactivity: The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, which makes it useful for protein modification and labeling.

Physical and Chemical Characteristics

PropertyDescription
Molecular FormulaC11H9NO2S
Molecular Weight219.25 g/mol
AppearanceTypically a solid
SolubilitySoluble in organic solvents

Biological and Pharmacological Activities

The biological activities of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine are primarily influenced by its isothiocyanate group, which can react with biological molecules. This reactivity suggests potential applications in bioconjugation and drug development.

Bioconjugation Applications

  • Protein Modification: The isothiocyanate group can be used to modify proteins by forming covalent bonds with amino groups, which is useful in bioconjugation techniques.

  • Cellular Studies: This compound may be used in cellular studies to label proteins or other cellular components for imaging or functional analysis.

Potential Pharmacological Effects

While specific pharmacological effects of 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine are not well-documented, compounds with similar structures have shown various biological activities, including potential neuroprotective or anti-inflammatory effects.

Research Findings and Future Directions

Research on 7-isothiocyanato-3,4-dihydro-2H-1,5-benzodioxepine is limited, but its reactivity and potential biological applications make it an interesting subject for further study.

Current Research Status

  • Biochemical Studies: There is a need for more biochemical studies to fully understand the interactions of this compound with biological systems.

  • Pharmacological Screening: Screening for pharmacological activities could reveal potential therapeutic applications.

Future Research Directions

  • In Vivo Studies: Conducting in vivo studies to assess the compound's safety and efficacy in animal models.

  • Mechanistic Studies: Investigating the molecular mechanisms underlying any observed biological effects.

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